
7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3
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Overview
Description
7α-Hydroxy-3-oxocholest-4-enoic acid-d3 is a deuterated derivative of the bile acid intermediate 7α-hydroxy-3-oxocholest-4-enoic acid. Its molecular formula is C27H39D3O4, with a molecular weight of 433.64 g/mol . This compound is structurally characterized by a cholestane backbone with a 7α-hydroxy group, a 3-oxo group, and three deuterium atoms replacing hydrogen at specific positions. It is stored at -20°C to ensure stability and is commonly used as an internal standard in mass spectrometry-based assays for quantifying bile acid metabolites in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 is synthesized through the deuteration of 7alpha-Hydroxy-3-oxocholest-4-enoic acid. The process involves the incorporation of deuterium, a stable isotope of hydrogen, into the compound. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium atoms under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process is optimized to ensure high yield and purity of the final product. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of 7-oxo derivatives, while reduction can produce various hydroxy derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C27H39D3O4
- Molecular Weight : 433.64 g/mol
- CAS Number : 2342573-89-9
- Stability : Stable for one year when stored at -20°C.
Biological Significance
7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 serves as a human urinary metabolite and is involved in bile acid synthesis. It is an intermediate in the pathway of primary bile acid biosynthesis, which is critical for fat digestion and absorption. The compound is produced from the oxidation of cholesterol and has implications in various metabolic disorders.
Clinical Applications
-
Biomarker for Blood-Brain Barrier Integrity :
- Research indicates that levels of 7alpha-hydroxy-3-oxocholest-4-enoic acid can reflect the integrity of the blood-brain barrier (BBB). Elevated levels in cerebrospinal fluid have been associated with conditions that compromise BBB function, making it a potential diagnostic marker for neurological disorders .
- Metabolic Disorders :
Quantification Techniques
The quantification of this compound is typically performed using advanced analytical techniques such as:
- Gas Chromatography-Mass Spectrometry (GC-MS) :
Experimental Studies
In experimental settings, researchers have utilized this compound to investigate its metabolic pathways and physiological roles. For instance, studies have shown how varying conditions during extraction can affect recovery rates of the compound, which is crucial for accurate analysis .
Case Studies and Findings
Mechanism of Action
The mechanism of action of 7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 involves its interaction with various molecular targets and pathways in the body. It is known to be a component of the cerebrospinal fluid and is involved in various biochemical processes in the brain. The exact molecular targets and pathways are still under investigation, but it is believed to play a role in the regulation of cholesterol metabolism and other physiological functions .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
7α-Hydroxy-3-oxochol-4-en-24-oic Acid (C24H36O4)
- Molecular Weight : 388.54 g/mol .
- Key Differences : Lacks the cholestane side chain (C27 backbone) and deuterium atoms present in the deuterated compound.
7α-Hydroxy-3-oxo-5β-cholan-24-oic Acid (C24H36O4)
- Molecular Weight : 388.54 g/mol .
- Key Differences : Contains a 5β-cholan backbone instead of the cholestane structure.
3β,7α-Dihydroxycholest-5-enoic Acid-d3 (C27H41D3O4)
- Molecular Weight : ~434 g/mol (estimated).
- Key Differences : Features a 5-ene double bond and hydroxyl groups at positions 3β and 7α, compared to the 3-oxo and 4-ene structure of the target compound .
Functional Analogues
7α-Hydroxy-4-cholesten-3-one (C4)
- Molecular Formula : C27H44O2.
- Role : An intermediate in bile acid synthesis used to monitor hepatic cholesterol 7α-hydroxylase (CYP7A1) activity .
3-Oxo-7α-hydroxy-Δ4-cholenoic Acid
- Role: Substrate for bacterial 7α/7β-hydroxy-3-oxo-Δ4-cholenoic acid oxidoreductases (e.g., BaiH and BaiCD) in bile acid metabolism .
- Comparison: Shares the 3-oxo-Δ4-enoic acid structure but differs in side-chain length and stereospecific enzyme interactions .
Deuterated Analogues
3β,7α-Dihydroxycholest-5-enoic Acid-d3
- Application : Used to study brain cholesterol metabolism due to its ability to cross the blood-brain barrier .
- Comparison : Deuterated at different positions, emphasizing its role in neurochemistry versus hepatic bile acid tracking .
Comparative Data Table
Key Research Findings
Metabolic Stability: The deuterated form of 7α-hydroxy-3-oxocholest-4-enoic acid exhibits enhanced stability in mass spectrometry, reducing background noise and improving quantification accuracy compared to non-deuterated analogues .
Enzyme Specificity: Bacterial enzymes like BaiH and BaiCD show stereo-specific activity toward 3-oxo-Δ4-cholenoic acids, highlighting structural nuances that differentiate substrate preferences (e.g., 7α vs. 7β hydroxylation) .
Clinical Utility: Non-deuterated 7α-hydroxy-3-oxochol-4-en-24-oic acid is elevated in hepatobiliary diseases, whereas its deuterated counterpart enables precise measurement of these pathological changes .
Biological Activity
7alpha-Hydroxy-3-oxocholest-4-enoic acid-d3 (7-HOCA-d3) is a significant oxysterol metabolite derived from cholesterol. It plays critical roles in various biological processes, particularly in cholesterol metabolism and neurological health. This article explores the biological activity of 7-HOCA-d3, highlighting its metabolic pathways, diagnostic potential, and implications in disease states.
7-HOCA-d3 is characterized by its hydroxyl and keto functional groups, which contribute to its reactivity and biological interactions. The molecular formula is C27H42O4 with a molecular weight of approximately 430.62 g/mol. Its stability is influenced by environmental factors such as light sensitivity and storage conditions.
Metabolism and Biological Role
7-HOCA-d3 is primarily produced in the brain from 27-hydroxycholesterol (27-OHC) via the action of specific enzymes like CYP7B1. This conversion is crucial for maintaining cholesterol homeostasis within the central nervous system (CNS).
Key Metabolic Pathways:
- Formation : 27-OHC is taken up from circulation into the brain, where it is metabolized into 7-HOCA-d3.
- Flux : There is a continuous flux of 7-HOCA-d3 from the brain into the bloodstream, with an estimated rate of about 2 mg/24 hours .
- Diagnostic Marker : Elevated levels of 7-HOCA-d3 in cerebrospinal fluid (CSF) have been associated with conditions indicating a dysfunctional blood-brain barrier (BBB), making it a potential biomarker for neurodegenerative diseases .
Biological Activity
The biological activity of 7-HOCA-d3 encompasses several critical functions:
- Cholesterol Regulation : It plays a role in regulating cholesterol levels within cells and tissues, influencing overall lipid metabolism.
- Neuroprotective Effects : Studies suggest that 7-HOCA-d3 may exert neuroprotective effects by modulating inflammatory responses and oxidative stress within the CNS .
- Albumin Binding : The compound exhibits a high affinity for albumin, which aids in its transport across membranes and influences its bioavailability in tissues .
Case Study 1: Diagnostic Utility in Neurology
A study demonstrated that patients with BBB dysfunction showed significantly higher concentrations of 7-HOCA-d3 in CSF compared to healthy controls. This correlation suggests its utility as a diagnostic marker for neurological disorders such as multiple sclerosis and Alzheimer’s disease .
Case Study 2: Hematoma Analysis
Research on subdural hematomas indicated that levels of 7-HOCA-d3 were markedly elevated compared to peripheral blood. This finding supports the notion that local production occurs within the brain post-injury, possibly contributing to inflammation and healing processes .
Table 1: Concentration of 7-HOCA in Various Biological Samples
Sample Type | Volume (ml) | Concentration (ng/ml) | Total Amount (ng) | Albumin (mg/ml) | Total Albumin (mg) | Ratio (ng/mg) |
---|---|---|---|---|---|---|
Hemolyzed Blood | 2.0 | 81 | 163 | 19.7 | 39 | 4.1 |
Incubated Blood | 4.2 | 111 | 467 | 9.7 | 41 | 11.5 |
CSF Pool | 50 | 10 | 481 | 0.3 | 17 | 28.0 |
CSF Remnant | 38 | 8 | 310 | 0.4 | 20 | 19.9 |
This table illustrates the varying concentrations of 7-HOCA across different biological samples, emphasizing its elevated presence in CSF compared to blood samples.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing 7α-Hydroxy-3-oxocholest-4-enoic acid-d3?
- Synthesis : Deuterium incorporation typically occurs at the C-24 position via acid-catalyzed exchange or enzymatic methods using deuterated precursors. For example, deuterated cholestenoic acid analogs (e.g., 3β,7α-Dihydroxycholest-5-enoic acid-d3) are synthesized using deuterium oxide (D₂O) in buffered solutions under controlled pH and temperature to ensure isotopic stability .
- Characterization :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm deuterium incorporation and structural integrity. Absence of proton signals at deuterated positions (e.g., C-24) validates isotopic purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 391.54 (C₂₄H₃₃D₃O₄⁺), with fragmentation patterns confirming the oxo and hydroxy functional groups .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) assesses purity (>95%), using C18 columns and acetonitrile/water gradients .
Q. How is 7α-Hydroxy-3-oxocholest-4-enoic acid-d3 implicated in bile acid metabolism or cholesterol degradation pathways?
- This compound is a deuterated analog of 7α-Hydroxy-3-oxocholest-4-enoic acid, a key intermediate in the acidic pathway of bile acid synthesis. It serves as a stable isotope tracer in:
- Enzymatic Studies : Monitoring 7α-hydroxylase activity in microsomal assays .
- Degradation Analysis : Tracking oxidative modifications (e.g., 7-keto derivatives) in hepatic or intestinal models using deuterium labeling to distinguish endogenous vs. exogenous metabolites .
Q. What analytical techniques are recommended for detecting and quantifying 7α-Hydroxy-3-oxocholest-4-enoic acid-d3 in biological matrices?
- GC-MS : Derivatize with MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) to enhance volatility. Use deuterated internal standards (e.g., caproic acid-d3) for quantification, with calibration curves spanning 0.1–100 ng/mL .
- LC-MS/MS : Electrospray ionization (ESI) in negative ion mode, monitoring transitions like m/z 391.54 → 373.52 (loss of H₂O). Optimize collision energy to minimize matrix interference .
Advanced Research Questions
Q. What are the key challenges in quantifying 7α-Hydroxy-3-oxocholest-4-enoic acid-d3 in complex biological samples, and how can they be mitigated?
- Isotopic Interference : Endogenous non-deuterated analogs may co-elute. Solutions:
- Use high-resolution MS (e.g., Q-TOF) to distinguish mass differences of 3 Da .
- Employ chromatographic separation with ultra-performance liquid chromatography (UPLC) to resolve isotopic variants .
- Matrix Effects : Plasma phospholipids can suppress ionization. Mitigation strategies:
- Solid-phase extraction (SPE) with C18 cartridges to remove lipids .
- Post-column infusion of deuterated internal standards to correct for signal drift .
Q. How should researchers address contradictory data in isotopic tracer studies involving 7α-Hydroxy-3-oxocholest-4-enoic acid-d3?
- Case Example : Discrepancies in metabolic flux rates between in vitro and in vivo models.
- Root Cause Analysis : Check isotopic purity via NMR; impurities >2% invalidate tracer assumptions .
- Methodological Validation : Cross-validate with alternative techniques (e.g., radiolabeled tracers) .
- Iterative Refinement : Adjust dosing regimens or sampling timepoints to account for kinetic isotope effects (KIEs) .
Q. What is the impact of deuteration on the biological activity or stability of 7α-Hydroxy-3-oxocholest-4-enoic acid-d3 compared to its non-deuterated form?
- Stability : Deuterated compounds exhibit slower metabolic degradation due to the kinetic isotope effect (KIE). For example, C-D bonds require higher activation energy for enzymatic cleavage, prolonging half-life in hepatic assays .
- Receptor Binding : Deuteration at C-24 minimally affects steroidal backbone conformation, preserving affinity for nuclear receptors (e.g., FXR) in bile acid signaling studies. Confirm via molecular docking simulations .
Properties
Molecular Formula |
C27H42O4 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(6R)-6-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-(trideuteriomethyl)heptanoic acid |
InChI |
InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h14,16-17,20-24,29H,5-13,15H2,1-4H3,(H,30,31)/t16-,17?,20-,21+,22+,23-,24+,26+,27-/m1/s1/i2D3 |
InChI Key |
SATGKQGFUDXGAX-PKHGPHITSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C)C(=O)O |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |
Origin of Product |
United States |
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